(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 871014-58-3
VCID: VC2909096
InChI: InChI=1S/C12H22N2O4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
SMILES: CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate

CAS No.: 871014-58-3

Cat. No.: VC2909096

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate - 871014-58-3

Specification

CAS No. 871014-58-3
Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H22N2O4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
Standard InChI Key LPKYDBJTLRTCGX-BDAKNGLRSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N
SMILES CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N
Canonical SMILES CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N

Introduction

Chemical Properties and Structure

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative with distinct chemical properties determined by its functional groups and stereochemistry. The compound features a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, along with protecting groups that influence its reactivity and applications.

Physical and Chemical Properties

The compound presents as a defined organic structure with specific properties that make it suitable for pharmaceutical and chemical research. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate

PropertyDescription
CAS Number871014-58-3
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
IUPAC Name1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Physical StateNot specifically detailed in available literature
SolubilityLimited information available
Chemical ClassificationPyrrolidine derivative, amino acid derivative

The compound features a pyrrolidine core with specific stereochemistry, indicated by the (2S,4R) notation, which plays a crucial role in determining its three-dimensional structure and potential biological interactions.

Molecular Structure and Identifiers

The molecular structure includes several key functional groups, including the pyrrolidine ring, amino group, and two carboxylate groups protected by different ester functionalities. Table 2 presents the structural identifiers of the compound.

Table 2: Structural Identifiers of (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate

Identifier TypeValue
Standard InChIInChI=1S/C12H22N2O4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
Standard InChIKeyLPKYDBJTLRTCGX-BDAKNGLRSA-N
Canonical SMILESCCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N
Isomeric SMILESCCOC(=O)[C@@H]1CC@HN
PubChem Compound ID45072443

The stereochemistry of this compound is critical to its function and applications. The (2S,4R) configuration indicates specific three-dimensional arrangements at carbons 2 and 4 of the pyrrolidine ring that determine its spatial orientation and potential biological activity.

Related Compounds and Derivatives

The target compound exists within a family of related structures that share similar core features but differ in specific functional groups or exist in different salt forms.

Hydrochloride Salt Form

The hydrochloride salt form of the compound, (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, represents an important derivative with distinct properties.

Table 3: Properties of the Hydrochloride Salt Form

PropertyDescription
CAS Number2187426-87-3
Molecular FormulaC₁₂H₂₃ClN₂O₄
Molecular Weight294.78 g/mol
Standard InChIInChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1
Standard InChIKeyXXNJZPMLIFHXRE-RJUBDTSPSA-N
SMILESCCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl

The hydrochloride salt form typically exhibits different solubility and stability characteristics compared to the free base form, potentially making it more suitable for certain pharmaceutical applications.

Methyl Ester Analog

A closely related compound is the methyl ester analog, (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, which differs only in having a methyl group instead of an ethyl group at the 2-carboxylate position.

This analog shares similar structural and chemical properties with the target compound but may exhibit subtle differences in reactivity and biological activity due to the difference in ester group .

ParameterDetails
Starting Material(2S,4R)-1-tert-butyl 2-ethyl 4-azidopyrrolidine-1,2-dicarboxylate
CatalystPalladium (10%) on activated carbon
ConditionsHydrogen atmosphere, methanol solvent, room temperature (20°C), 12 hours
Expected YieldApproximately 97% (based on methyl ester analog)

The reaction typically involves the reduction of an azido group to an amino group under hydrogen atmosphere using a palladium catalyst, while maintaining the stereochemical integrity of the molecule .

Applications in Research and Industry

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate serves several important functions in chemical and pharmaceutical research, primarily as an intermediate in complex organic synthesis.

Pharmaceutical Intermediates

The compound is valuable as a building block in the synthesis of more complex biologically active molecules. Its specific stereochemistry and functional groups make it suitable for:

  • Development of enzyme inhibitors

  • Synthesis of peptidomimetic compounds

  • Creation of novel therapeutics targeting specific biological pathways

The structured pyrrolidine core with defined stereochemistry provides a valuable scaffold for developing compounds with potential pharmaceutical applications.

Chemical Research Applications

In chemical research, the compound serves as:

  • A model substrate for studying stereoselective reactions

  • A building block for complex molecule synthesis

  • A protected amino acid derivative for peptide synthesis

The presence of multiple functional groups allows for selective modifications, making this compound particularly useful in multi-step synthetic pathways requiring precise control over reactivity and stereochemistry.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

These hazard statements indicate that the compound requires careful handling to avoid adverse health effects.

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